molecular formula C26H32BrClN2O3 B12019074 4-Bromo-2-(2-dodecanoylcarbohydrazonoyl)phenyl 2-chlorobenzoate CAS No. 765910-26-7

4-Bromo-2-(2-dodecanoylcarbohydrazonoyl)phenyl 2-chlorobenzoate

Cat. No.: B12019074
CAS No.: 765910-26-7
M. Wt: 535.9 g/mol
InChI Key: NZLZICLCMXZLPA-VUTHCHCSSA-N
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Description

4-Bromo-2-(2-dodecanoylcarbohydrazonoyl)phenyl 2-chlorobenzoate is a complex organic compound with the molecular formula C26H32BrClN2O3. This compound is notable for its unique structure, which includes a bromine atom, a dodecanoylcarbohydrazonoyl group, and a chlorobenzoate moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-dodecanoylcarbohydrazonoyl)phenyl 2-chlorobenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-bromo-2-nitrobenzoyl chloride with dodecanoyl hydrazine to form the dodecanoylcarbohydrazonoyl intermediate. This intermediate is then reacted with 2-chlorobenzoic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-dodecanoylcarbohydrazonoyl)phenyl 2-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2-(2-dodecanoylcarbohydrazonoyl)phenyl 2-chlorobenzoate is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-dodecanoylcarbohydrazonoyl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The dodecanoylcarbohydrazonoyl group may play a role in enhancing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(2-dodecanoylcarbohydrazonoyl)phenyl 2-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the dodecanoylcarbohydrazonoyl group, makes it a versatile compound for various research applications .

Properties

CAS No.

765910-26-7

Molecular Formula

C26H32BrClN2O3

Molecular Weight

535.9 g/mol

IUPAC Name

[4-bromo-2-[(E)-(dodecanoylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C26H32BrClN2O3/c1-2-3-4-5-6-7-8-9-10-15-25(31)30-29-19-20-18-21(27)16-17-24(20)33-26(32)22-13-11-12-14-23(22)28/h11-14,16-19H,2-10,15H2,1H3,(H,30,31)/b29-19+

InChI Key

NZLZICLCMXZLPA-VUTHCHCSSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)N/N=C/C1=C(C=CC(=C1)Br)OC(=O)C2=CC=CC=C2Cl

Canonical SMILES

CCCCCCCCCCCC(=O)NN=CC1=C(C=CC(=C1)Br)OC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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